3-(2,4,6-Trimethylphenyl)-1-propene
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Overview
Description
3-(2,4,6-Trimethylphenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a 2,4,6-trimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylphenyl)-1-propene typically involves the alkylation of 2,4,6-trimethylphenyl derivatives. One common method is the reaction of 2,4,6-trimethylbenzyl chloride with propene in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic processes. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkylation reaction. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trimethylphenyl)-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,4,6-trimethylphenyl)propan-1-ol or 3-(2,4,6-trimethylphenyl)propan-2-ol.
Reduction: Formation of 3-(2,4,6-trimethylphenyl)propane.
Substitution: Formation of halogenated derivatives such as 3-(2,4,6-trimethylphenyl)-1-bromopropene.
Scientific Research Applications
3-(2,4,6-Trimethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trimethylphenyl)-1-propene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(2,4,6-Trimethoxyphenyl)-1-propene: Similar in structure but with methoxy groups instead of methyl groups.
3-(2,4,6-Tribromophenyl)-1-propene: Contains bromine atoms instead of methyl groups.
Uniqueness
3-(2,4,6-Trimethylphenyl)-1-propene is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1,3,5-trimethyl-2-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-5-6-12-10(3)7-9(2)8-11(12)4/h5,7-8H,1,6H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIXPNNBTVAWDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461863 |
Source
|
Record name | 3-(2,4,6-TRIMETHYLPHENYL)-1-PROPENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4810-05-3 |
Source
|
Record name | 3-(2,4,6-TRIMETHYLPHENYL)-1-PROPENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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